N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is a complex organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and an iodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The iodobenzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the iodobenzamide moiety can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzamide
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
Comparison: Compared to similar compounds, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which can enhance its reactivity and binding properties. The fluorophenyl group also contributes to its distinct chemical and biological activities.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FIN3O2/c20-14-7-5-13(6-8-14)17-9-10-18(24-23-17)26-12-11-22-19(25)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFZTFUGWCPZDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FIN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.